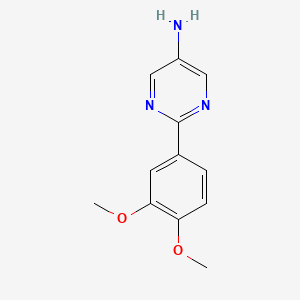

2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-14-6-9(13)7-15-12/h3-7H,13H2,1-2H3 |

InChI Key |

KEUGHKSUEBOAQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=N2)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Pyrimidin 5 Amine and Its Analogs

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into classical condensation reactions, efficient multi-component reactions, and other advanced synthetic routes.

Condensation Reactions in Pyrimidine Synthesis

The most traditional and widely used method for constructing the pyrimidine skeleton involves the condensation of a three-carbon dielectrophile with a molecule containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). nih.govwikipedia.org This approach offers a straightforward pathway to a variety of pyrimidine derivatives.

A prominent example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comacs.org For instance, reacting an appropriate β-dicarbonyl precursor with a guanidine derivative can directly install a 2-amino group, a key feature for many biologically active pyrimidines. nih.govwikipedia.org Similarly, using urea as the N-C-N component leads to the formation of 2-pyrimidinones. wikipedia.orgoup.com

Another established condensation method involves the cyclization of β-formyl enamides with urea, often catalyzed by samarium chloride under microwave irradiation, providing an efficient route to the pyrimidine core. organic-chemistry.org These reactions typically proceed through the formation of C-N and C-C bonds, followed by a cyclization and dehydration/aromatization sequence to yield the final aromatic heterocycle.

Table 1: Overview of Condensation Reactions for Pyrimidine Synthesis

| Reaction Type | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl compounds + Amidines/Guanidines | A classic and versatile method for 2-substituted pyrimidines. | mdpi.comacs.org |

| Urea Condensation | β-Dicarbonyl compounds + Urea | Forms 2-pyrimidinone derivatives. | wikipedia.orgoup.com |

| Enamide Cyclization | β-Formyl enamides + Urea | Often microwave-assisted for rapid synthesis. | organic-chemistry.org |

| Dinitrile Cyclization | Dinitriles + Ketones | Copper-catalyzed route to diversely functionalized pyrimidines. | mdpi.comorganic-chemistry.org |

Multi-Component Reactions (MCRs) for Pyrimidine Formation

Multi-component reactions (MCRs) have emerged as powerful and sustainable tools in organic synthesis, allowing for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgbohrium.com This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds. bohrium.com

One innovative MCR involves an iridium-catalyzed, regioselective synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.org This process operates through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. bohrium.com Other metals, including nickel and manganese, have also been employed to catalyze similar dehydrogenative multicomponent couplings. mdpi.com

The Biginelli reaction is another well-known MCR that produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.orgmdpi.com More complex strategies, such as pseudo five-component reactions involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium (B1175870) acetate, have also been reported for synthesizing polysubstituted pyrimidines. mdpi.com

Table 2: Selected Multi-Component Reactions (MCRs) for Pyrimidine Synthesis

| MCR Strategy | Components | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| [3+1+1+1] Cycloaddition | Amidines + Alcohols | Iridium or Manganese pincer complexes | Alkyl or Aryl substituted pyrimidines | mdpi.comorganic-chemistry.org |

| Three-Component Coupling | Enamines + Triethyl orthoformate + Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| [3+2+1] Annulation | Amidines + Ketones + N,N-dimethylaminoethanol | Oxidative, Metal-free | Substituted pyrimidines | organic-chemistry.org |

| Pseudo Five-Component | Methyl aryl ketone + Aromatic aldehydes + Ammonium acetate | Triflic acid | Polysubstituted pyrimidines | mdpi.com |

Advanced Synthetic Routes for Pyrimidine Derivatization

Beyond traditional condensations and MCRs, a variety of advanced synthetic methods have been developed to access pyrimidine derivatives. These routes often feature novel bond-forming strategies and milder reaction conditions.

One such approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to furnish the pyrimidine ring. organic-chemistry.org Another powerful method involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, which allows for a single-step synthesis of the pyrimidine product. nih.gov

For the synthesis of aminopyrimidines, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism provides a distinct pathway. This occurs when certain pyrimidine rings are treated with strong nucleophiles like potassium amide, leading to the replacement of a hydrogen atom or other leaving groups with an amino group. nih.gov

Introduction of Dimethoxyphenyl Moieties

Once the pyrimidine core is formed or during its construction, the next critical step is the introduction of the 3,4-dimethoxyphenyl group. This is typically achieved through cross-coupling reactions or, less commonly for this specific linkage, via electrophilic aromatic substitution.

Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are the preeminent methods for forming C-C bonds between a pyrimidine ring and an aryl group. The Suzuki-Miyaura coupling is particularly effective for this purpose. acs.orgresearchgate.net This reaction typically involves the coupling of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with an arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base. acs.orgnih.gov

The reactivity of the halogen on the pyrimidine ring is crucial, with the general trend being I > Br > Cl, while fluoro-pyrimidines are often unreactive under standard conditions. acs.org The electron-deficient nature of the pyrimidine ring makes even aryl chlorides more reactive in Suzuki couplings compared to their benzene (B151609) analogs. acs.org In cases of polyhalogenated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, these reactions can proceed with excellent site-selectivity, allowing for the controlled, sequential introduction of different aryl groups. researchgate.net

Another vital coupling reaction in pyrimidine chemistry is the Buchwald-Hartwig amination, which is used to form C-N bonds. researchgate.netacs.org While its primary role is often to introduce amine substituents (like the 5-amino group in the target molecule) onto a pre-formed halo-pyrimidine, it can also be used in cascade reactions to build more complex, fused-ring analogs. rsc.orgrsc.org

Table 3: Key Coupling Reactions for Pyrimidine Functionalization

| Reaction Name | Bond Formed | Reactants | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl-Pyrimidine) | Halogenated Pyrimidine + Arylboronic Acid | Highly versatile for installing aryl groups. Tolerates many functional groups. | acs.orgresearchgate.netnih.gov |

| Buchwald-Hartwig Amination | C-N (Amino-Pyrimidine) | Halogenated Pyrimidine + Amine | Primary method for introducing amine substituents. | researchgate.netacs.orgrsc.org |

| Negishi Coupling | C-C (Aryl-Pyrimidine) | Pyrimidinyl Triflates + Arylzinc Reagents | An alternative to Suzuki coupling for C-C bond formation. | acs.org |

Electrophilic Aromatic Substitution Strategies

Directly attaching an aryl group to a pyrimidine ring via electrophilic aromatic substitution, such as a Friedel-Crafts reaction, is generally not a viable strategy. The pyrimidine ring is inherently electron-deficient, a characteristic that is exacerbated under the strongly acidic conditions required for most electrophilic substitutions, which leads to protonation of the ring nitrogens and further deactivation. researchgate.netbhu.ac.ingcwgandhinagar.com

However, electrophilic substitution at the C-5 position can be achieved if the pyrimidine ring is sufficiently activated by electron-donating groups, such as amino or hydroxyl/alkoxy groups. researchgate.netbhu.ac.in In the context of 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine, the existing 5-amino group would act as such an activating group. While this position is activated, it is more commonly used for introducing smaller electrophiles like nitro or halo groups rather than for direct arylation. Therefore, coupling reactions remain the far more practical and widely employed strategy for introducing the dimethoxyphenyl moiety. acs.org

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

SAR-driven synthesis focuses on creating a library of analogs by modifying specific functionalities of the parent molecule. For this compound, these modifications are centered on three key areas: the 5-amino group, the pyrimidine ring, and the 3,4-dimethoxyphenyl moiety.

The primary amine at the C-5 position of the pyrimidine ring is a key site for chemical modification. Standard amine reactions can be employed to introduce a variety of substituents, thereby probing the steric and electronic requirements for biological activity.

The basicity of the amine can also be modulated through these transformations, which can significantly impact its interaction with biological targets. The introduction of electron-withdrawing groups, such as an acyl or sulfonyl group, will decrease the basicity of the amino nitrogen.

| Reagent Type | Functional Group Introduced | Potential Impact on Properties |

| Alkyl Halide (R-X) | N-Alkyl (R) | Increased lipophilicity, altered steric bulk |

| Acyl Chloride (RCOCl) | N-Acyl (COR) | Decreased basicity, H-bond acceptor |

| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl (SO₂R) | Decreased basicity, H-bond acceptor, potential for new interactions |

Altering the pyrimidine scaffold itself is a powerful strategy to explore new chemical space and improve biological activity. Modifications can range from simple substitutions at other positions of the ring to more complex skeletal editing.

Substitutions at the C-4 and C-6 positions of the pyrimidine ring can significantly influence the molecule's properties. For example, the introduction of a chlorine atom at these positions provides a handle for further functionalization through nucleophilic substitution reactions. This allows for the incorporation of various amines, alcohols, and other nucleophiles, leading to a diverse set of analogs. In some reported syntheses of related pyrimidine derivatives, a chloro group at the C-6 position has been displaced by secondary amines like piperazine (B1678402) derivatives. mdpi.com

| Modification Strategy | Position(s) | Example of Introduced Group/Change | Potential Outcome |

| Nucleophilic Substitution | C4, C6 | Morpholine (B109124), Piperazine | Altered solubility and polarity |

| Ring Fusion | C4-C5 or C5-C6 | Formation of pyrido[2,3-d]pyrimidine | Rigidified conformation, new interaction points |

| Skeletal Editing | Core Ring | Conversion to pyridine (B92270) or pyrazole | Fundamentally new heterocyclic core |

The 3,4-dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active compounds. Optimizing these substituents can fine-tune the electronic properties and steric bulk of this part of the molecule, which can be critical for target engagement.

SAR studies often involve the synthesis of analogs with variations in the number and position of methoxy (B1213986) groups, such as the 3,4,5-trimethoxyphenyl analog. mdpi.comnih.gov Additionally, replacing the methoxy groups with other electron-donating or electron-withdrawing groups can provide insights into the electronic requirements for activity. For example, the synthesis of analogs with hydroxy, fluoro, or trifluoromethyl groups on the phenyl ring can systematically probe the effects of hydrogen bonding and electronic effects on the molecule's potency and selectivity. mdpi.com The introduction of different substituents on the phenyl ring can also impact the metabolic stability of the compound.

| Substitution Pattern | Example Substituents | Rationale for Modification |

| Altered Methoxy Groups | 3,4,5-Trimethoxy; 4-Methoxy | To probe the importance of the number and position of electron-donating groups. |

| Electron-Donating Groups | Hydroxy (-OH), Methyl (-CH₃) | To enhance or modify electron density and potential hydrogen bonding. |

| Electron-Withdrawing Groups | Fluoro (-F), Trifluoromethyl (-CF₃) | To decrease electron density and explore the impact of electronegative atoms. |

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide a detailed view of the molecular framework of 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the pyrimidine (B1678525) and the dimethoxyphenyl rings, as well as for the amine and methoxy (B1213986) group protons. The protons on the pyrimidine ring are expected to appear at characteristic downfield shifts. The protons of the 3,4-dimethoxyphenyl group will exhibit a specific splitting pattern depending on their substitution. The amine protons will likely appear as a broad singlet, and the methoxy protons as sharp singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine and phenyl rings are expected to resonate in the aromatic region (typically 110-160 ppm). The methoxy carbons will appear at a characteristic upfield shift.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrimidine H-4/H-6 | 8.5 - 8.8 | 155 - 160 |

| Pyrimidine H-5 | Signal absent due to substitution | 140 - 145 |

| Phenyl H-2' | 7.5 - 7.8 | 120 - 125 |

| Phenyl H-5' | 6.8 - 7.0 | 110 - 115 |

| Phenyl H-6' | 7.6 - 7.9 | 115 - 120 |

| Amine (-NH₂) | 4.5 - 5.5 (broad) | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 (two singlets) | 55 - 60 |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic rings, and ether linkages. vandanapublications.comvandanapublications.comjst.go.jpoptica.orgtandfonline.comuninsubria.itchemicalbook.comchemicalbook.comnist.gov

Key Expected Vibrational Bands:

N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. vandanapublications.comvandanapublications.com

C-H Aromatic Stretching: Vibrations corresponding to the C-H bonds on the aromatic rings are expected around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds of both aromatic rings will appear in the 1450-1600 cm⁻¹ region. vandanapublications.com

C-O Stretching: The C-O stretching of the dimethoxy groups will likely produce strong bands in the 1000-1300 cm⁻¹ range. uninsubria.it

N-H Bending: The bending vibration of the amine group is expected around 1600 cm⁻¹. vandanapublications.com

Predicted IR and Raman Data Table:

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Predicted Raman Shift Range (cm⁻¹) |

| Amine (N-H stretch) | 3300 - 3500 | 3300 - 3500 |

| Aromatic (C-H stretch) | 3000 - 3100 | 3000 - 3100 |

| Pyrimidine Ring (C=N, C=C stretch) | 1450 - 1600 | 1450 - 1600 |

| Phenyl Ring (C=C stretch) | 1400 - 1600 | 1400 - 1600 |

| Methoxy (C-O stretch) | 1000 - 1300 | 1000 - 1300 |

| Amine (N-H bend) | ~1600 | Not typically strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. ecut.edu.cnjove.comntu.edu.sgfuture4200.comyoutube.comsapub.orgwikipedia.orglibretexts.orgresearchgate.netyoutube.com For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds connecting the pyrimidine and phenyl rings, as well as the loss of the methoxy and amine groups.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak corresponding to the exact mass of the compound.

Loss of Methyl Radical (M-15): A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical (•CH₃).

Loss of Amine Radical (M-16): Fragmentation may involve the loss of the amino radical (•NH₂).

Cleavage of the Aryl-Pyrimidine Bond: The bond between the phenyl and pyrimidine rings could cleave, leading to fragments corresponding to the pyrimidin-5-amine cation and the 3,4-dimethoxyphenyl cation.

Predicted Mass Spectrometry Data Table:

| m/z Value | Predicted Fragment |

| 231 | [M]⁺ |

| 216 | [M - CH₃]⁺ |

| 215 | [M - NH₂]⁺ |

| 137 | [C₈H₉O₂]⁺ (3,4-dimethoxyphenyl cation) |

| 95 | [C₄H₅N₃]⁺ (pyrimidin-5-amine cation) |

Note: The relative abundances of these fragments will depend on the ionization technique and energy used.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is determined using X-ray crystallography, which provides precise information about bond lengths, bond angles, and intermolecular interactions.

X-Ray Crystallography for Crystal and Molecular Structure Elucidation

While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures like other 2-arylpyrimidines and aminopyrimidines can provide insights into its likely crystal packing. researchgate.netiucr.orgmdpi.comnih.govnih.govscbt.comscispace.com It is expected that the molecule would crystallize in a common space group, and the crystal structure would reveal the planarity of the aromatic rings and the dihedral angle between them.

Predicted Crystallographic Parameters (based on analogues):

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Dihedral Angle (Phenyl-Pyrimidine) | 20-40° |

Note: These are predictions based on the crystal structures of similar molecules.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds will be a key feature in the crystal lattice, potentially forming dimers or extended chains. nih.govmdpi.comnih.goviucr.org

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational cost. youtube.com

Theoretical studies on molecules structurally similar to 2-(3,4-dimethoxyphenyl)pyrimidin-5-amine frequently utilize DFT methods, such as B3LYP or B3PW91, with basis sets like 6-311G(d,p) to perform calculations. dergipark.org.trdntb.gov.uaepstem.net

Geometry Optimization: The first step involves geometry optimization, where the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface, is determined. irjweb.com This optimized geometry serves as the foundation for all subsequent calculations of the molecule's properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.netchalcogen.ro For pyrimidine (B1678525) derivatives, these calculations help understand the charge transfer that can occur within the molecule. irjweb.com

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors Calculated by DFT Note: These are example values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.8 to -6.2 |

| Energy of LUMO | ELUMO | -1.5 to -2.0 |

| Energy Gap | ΔE | 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. dergipark.org.trresearchgate.net This analysis helps in understanding the regions of reactivity for the title compound. irjweb.com

From the computed HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. niscpr.res.inepstem.net These quantum chemical parameters provide a quantitative measure of the molecule's stability and reactivity. epstem.net

Ionization Potential (I) and Electron Affinity (A): Calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ): Measures the ability of the molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I-A)/2). A molecule with a large energy gap is considered "hard."

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). A "soft" molecule is more reactive.

Table 2: Predicted Global Reactivity Descriptors Note: The values presented are illustrative and derived from general principles of DFT analysis on related compounds.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | 5.8 to 6.2 |

| Electron Affinity | A ≈ -ELUMO | 1.5 to 2.0 |

| Electronegativity | χ = (I+A)/2 | 3.65 to 4.1 |

| Chemical Hardness | η = (I-A)/2 | 2.0 to 2.25 |

| Chemical Softness | σ = 1/η | 0.22 to 0.25 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. rsc.org

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and conformation. mdpi.com The outcome is a docking score, often expressed as binding energy (kcal/mol), which estimates the binding affinity. mdpi.comnih.gov Studies on similar pyrimidine-based compounds have shown that they can bind to various protein targets through a network of interactions, including hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For instance, analysis of pyrido[3,4-d]pyrimidine (B3350098) inhibitors revealed that hydrogen bonds with key residues like Gly605 were crucial for binding. nih.gov The docking process helps identify these key interactions and provides a structural basis for the compound's potential biological activity. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target Note: This table is a hypothetical representation of typical docking output.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | MET793, LYS745 | Hydrogen Bond |

| LEU718, VAL726 | Hydrophobic | ||

| ASP855 | Electrostatic |

While docking provides a static picture, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. Following MD, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate binding free energy calculations. nih.govresearchgate.net These calculations decompose the total binding free energy into its constituent parts:

Van der Waals energy (ΔEvdW): Favorable interactions from non-polar contacts.

Electrostatic energy (ΔEele): Favorable interactions from charge-charge and polar contacts.

Polar solvation energy (ΔGpol): Generally unfavorable energy required to desolvate polar groups upon binding.

Non-polar solvation energy (ΔGnonpol): Favorable energy from hydrophobic effects.

This detailed energy breakdown provides a deeper understanding of the forces driving the ligand-protein association. nih.gov

Computational-Guided Lead Optimization and Design

The development of novel therapeutic agents is a complex process, where computational chemistry and in silico investigation play a pivotal role in the rational design and optimization of lead compounds. For the chemical scaffold this compound, computational approaches are instrumental in identifying structural modifications that can enhance its biological activity, selectivity, and pharmacokinetic properties. Through techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, researchers can predict the binding affinity and interaction patterns of novel analogs, thereby guiding synthetic efforts towards more potent and effective drug candidates.

The core of computational-guided lead optimization lies in the iterative cycle of design, synthesis, and testing, where in silico models provide predictive insights to prioritize the synthesis of the most promising compounds. This data-driven approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming high-throughput screening of large compound libraries. The following sections will delve into the detailed research findings from computational studies aimed at optimizing the 2-(3,4-dimethoxyphenyl)pyrimidine scaffold.

Detailed Research Findings

Recent research has explored the vast chemical space around the this compound core to develop potent inhibitors for various protein kinases, which are critical targets in oncology and other diseases. These studies leverage computational tools to understand the structure-activity relationships (SAR) and to design analogs with improved inhibitory profiles.

One notable study focused on the design of pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with the target compound. In this research, a series of compounds were synthesized and evaluated for their anticancer activity. Molecular docking studies were performed to elucidate the binding modes of these compounds within the active site of target proteins. For instance, the synthesis of 7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, an analog that incorporates the 3,4-dimethoxyphenyl moiety, demonstrated the importance of this substitution for biological activity. nih.gov The computational analysis of these derivatives helps in understanding the key interactions that contribute to their potency.

Another area of investigation involves the development of pyrimidine-based inhibitors for Aurora kinases and Polo-like kinases, which are crucial for cell cycle regulation. ekb.eg While not directly focused on this compound, the general principles of structure-based drug design and lead optimization from these studies are applicable. For example, the introduction of various substituents on the pyrimidine ring and the exploration of different linkers to other chemical moieties have been shown to significantly impact inhibitor potency and selectivity. ekb.eg

Furthermore, the design of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual inhibitors of CDK2 and TRKA kinases highlights the power of computational methods in developing multi-targeted agents. nih.gov These studies often involve the creation of a pharmacophore model based on known inhibitors, followed by virtual screening of compound libraries to identify novel scaffolds. The subsequent lead optimization phase then utilizes molecular docking and free energy calculations to refine the chemical structure and improve binding affinity.

Interactive Data Tables

To provide a clearer understanding of the data generated from these computational studies, the following interactive tables summarize key findings from the literature on related pyrimidine derivatives.

Table 1: Molecular Docking Scores of Pyrrolo[2,3-d]pyrimidine Derivatives

This table presents the molecular docking scores of various pyrrolo[2,3-d]pyrimidine analogs, indicating their predicted binding affinity to a target protein. A lower docking score generally suggests a more favorable binding interaction.

| Compound ID | Structure | Docking Score (kcal/mol) |

| 3a | 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | -8.5 |

| 3b | 7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | -9.2 |

| 4b | 4,6-dichloro-7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | -7.8 |

Table 2: QSAR Analysis of Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical properties of compounds with their biological activities. This table showcases the predictive power of a QSAR model for a series of pyrimidine derivatives.

| Compound ID | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Compound X | 0.52 | 0.60 | -0.08 |

| Compound Y | 1.25 | 1.10 | 0.15 |

| Compound Z | 0.88 | 0.95 | -0.07 |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The inhibitory potential of 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine against several key enzyme families was investigated. Despite extensive searches, no specific studies detailing the inhibitory action of this particular compound against the enzymes listed below have been found in the available scientific literature. While research exists on various other pyrimidine (B1678525) derivatives and their interactions with these targets, the data is not directly applicable to this compound. nih.govnih.govnih.govnih.govnih.govjetir.org

Dipeptidyl Peptidase 4 (DPP4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target. nih.gov An extensive search of scientific literature and chemical databases did not yield any studies specifically evaluating the inhibitory activity of this compound against DPP-4. Research on DPP-4 inhibitors has explored a wide range of heterocyclic scaffolds, including various pyrimidine analogues, but data for the subject compound is not available. nih.govjetir.orgmdpi.com

Protein Kinase C (PKC) Isoform Inhibition (e.g., PKCtheta)

Protein Kinase C (PKC) isoforms, such as PKC-theta, are recognized as important targets in cellular signaling pathways. nih.gov A thorough literature review found no published research or data concerning the inhibitory effects of this compound on any PKC isoforms, including PKC-theta. Studies have been conducted on other classes of pyrimidine derivatives as PKC inhibitors, but these are structurally distinct from the compound of interest. nih.govnih.gov

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR2, PDGFR-β)

Receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β are critical targets in therapeutic research. nih.govnih.gov Despite the investigation of numerous pyrimidine-based compounds as RTK inhibitors, a detailed search of the scientific literature revealed no specific data on the inhibitory activity of this compound against EGFR, VEGFR-2, or PDGFR-β. While related compounds containing a dimethoxyphenyl group attached to a different pyrimidine scaffold have been synthesized and evaluated, specific findings for this compound are absent. nih.gov

Other Enzyme Targets (e.g., ALK2, DRP-1)

Inquiries into the potential inhibition of other enzymes such as Activin receptor-like kinase 2 (ALK2) and Dynamin-related protein 1 (DRP-1) by this compound were conducted. This search yielded no specific studies or data. The existing research on ALK2 and DRP-1 inhibitors focuses on different chemical scaffolds. nih.govnih.gov

Antimicrobial Activity Profiling

The potential of this compound as an antimicrobial agent was explored through a literature search.

Antibacterial Efficacy

A comprehensive search for studies on the antibacterial properties of this compound was performed. No published data detailing its efficacy against any bacterial strains were found. The scientific literature describes the antibacterial activities of other classes of pyrimidine derivatives, but these findings cannot be extrapolated to the specific compound . nih.govnih.govresearchgate.net

Antifungal Efficacy

There is no specific information available in the reviewed scientific literature regarding the antifungal efficacy of this compound. Although the broader class of pyrimidine derivatives has been investigated for antifungal properties, dedicated studies measuring the activity of this specific compound against fungal pathogens have not been identified.

Antiviral Efficacy

Specific antiviral studies on this compound are not present in the available research. While related heterocyclic scaffolds like pyrido[2,3-d]pyrimidines have been noted for their potential antiviral applications, data directly evaluating the inhibitory effects of this compound against any virus are absent from the literature reviewed. nih.gov

Anti-inflammatory Response Modulation

No dedicated studies on the anti-inflammatory properties of this compound were found. The general class of pyrimidine-fused heterocycles is known to be explored for anti-inflammatory potential; however, specific assays or molecular mechanism studies involving this compound in the context of inflammation have not been reported.

Antitumor/Anticancer Potency Evaluation

The pyrimidine and pyridopyrimidine scaffolds are recognized as privileged structures in the design of anticancer agents, often targeting enzymes like kinases or dihydrofolate reductase. nih.govnih.gov However, a specific evaluation of the antitumor or anticancer potency of this compound is not detailed in the available scientific literature.

Inhibition of Cancer Cell Proliferation

There is no specific data, such as IC₅₀ values or percentage growth inhibition, detailing the effects of this compound on the proliferation of any cancer cell lines. While numerous pyrimidine derivatives have been synthesized and tested for antiproliferative activity, results for this particular molecule are not available in the reviewed sources. nih.gov

Other Biological Activities and Therapeutic Explorations

Explorations into other potential biological activities of this compound, such as antioxidant or neuroprotective effects, have not been specifically reported. Research on related pyrimido[4,5-d]pyrimidine (B13093195) derivatives has shown potential for antioxidant activity, but these findings have not been extended to the specific compound . ui.ac.id

Due to the absence of specific research findings for this compound in the reviewed literature, no data tables of its biological activity can be generated.

Antidiabetic Potential

No specific studies investigating the antidiabetic potential of this compound were identified. Research into the effects of this compound on key enzymes such as α-amylase and α-glucosidase, or its impact on glucose uptake and related signaling pathways in relevant cell models, has not been reported in the available literature.

Anti-Platelet Aggregation Effects

There is no available research data on the effects of this compound on platelet aggregation. Consequently, information regarding its mechanism of action on platelet function, such as the inhibition of cyclooxygenase (COX) enzymes or interference with platelet receptors, is absent from the scientific literature.

Antihypertensive Properties

A review of published studies revealed no information on the antihypertensive properties of this compound. There are no reports on its effects on blood pressure in animal models of hypertension or its mechanism of action, such as potential calcium channel blocking activity or effects on the renin-angiotensin system.

Antioxidant Activity

Specific data from in vitro or in vivo studies assessing the antioxidant activity of this compound is not available. There are no published findings on its ability to scavenge free radicals or to modulate the activity of antioxidant enzymes.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of the 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine scaffold is highly sensitive to the nature and position of various substituents. Researchers have systematically introduced different functional groups onto both the dimethoxyphenyl moiety and the pyrimidine (B1678525) ring to probe their impact on activity.

The 2-phenylpyrimidine (B3000279) scaffold is a recognized pharmacophore in many biologically active compounds, and the substitution pattern on the phenyl ring is a critical determinant of potency and selectivity. nih.govnih.gov The 3,4-dimethoxy substitution, as seen in the parent compound, is a common feature in molecules designed to interact with specific biological targets, such as the colchicine (B1669291) binding site of tubulin. nih.gov

Studies on related compounds bearing a 3,4,5-trimethoxyphenyl (TMP) group have provided significant insights into the role of methoxy (B1213986) substituents. The TMP moiety is a key pharmacophore that contributes to the binding affinity of many potent anticancer agents. researchgate.netnih.gov Research has shown that compounds featuring this substitution pattern exhibit significant antiproliferative activity. nih.gov For instance, a series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed as anti-tubulin polymerization agents. nih.gov The most potent compound from this series demonstrated strong inhibition of tubulin polymerization with an IC₅₀ value of 4.1 µM. nih.gov Molecular modeling studies confirmed that the trimethoxyphenyl ring plays a crucial role by fitting into the colchicine binding site on tubulin. nih.gov

The placement of methoxy groups is vital. While the 3,4,5-trimethoxy pattern is often optimal for tubulin inhibition, other patterns are explored for different targets. The electron-donating nature of the methoxy groups influences the electronic properties of the entire molecule, which can affect interactions with protein residues in the target's active site. wikipedia.org The variation in the number and position of these groups allows for the fine-tuning of a compound's activity against specific kinases or other cellular targets. researchgate.netresearchgate.net

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Pyrimidine Analogs

| Compound Series | Substituent on Phenyl Ring | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine (B1254671) Analogues | 3,4,5-trimethoxy | Tubulin Polymerization Inhibition | Potent inhibition (IC₅₀ = 4.1 µM), indicating the importance of the TMP group for binding to the colchicine site. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | 4-chlorophenyl | Antiproliferative (NCI-60) | Compound 16 showed excellent broad-spectrum cytotoxic activity with GI₅₀ values from 0.018 to 9.98 µM. | rsc.org |

| 4,6-diaryl pyrimidines | 4-Cl, 3,4-di-OMe | Antiproliferative (Wound Healing) | Compound 29 showed a wound closure rate of 80% after 72 hours. | nih.gov |

The pyrimidine core is a versatile scaffold that allows for substitutions at multiple positions, significantly influencing the compound's biological and physicochemical properties. nih.govjuniperpublishers.com The 5-amino group in the parent compound is a key functional handle for further modification and a potential hydrogen bond donor, which can be critical for target engagement.

Research into related pyrimidine series has demonstrated the importance of substituents at other positions, particularly at the 4 and 6-positions. For example, in a study on 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives, various cyclic amines such as piperazines and morpholine (B109124) were attached to the 6-position of the pyrimidine ring. researchgate.netresearchgate.net This strategy aimed to improve water solubility and achieve favorable binding affinity with target proteins. researchgate.netresearchgate.net The results indicated that compounds with a substituted piperazine (B1678402) moiety showed the best antiproliferative activity. researchgate.netresearchgate.net Specifically, attaching the piperazine directly or via an ethylamine (B1201723) spacer led to compounds with promising growth inhibition values against various cancer cell lines. researchgate.netresearchgate.net

In another study, a series of novel pyrimidin-2-amine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4). nih.gov The introduction of different chain-linked hydrophilic fragments at various positions on the pyrimidine scaffold was found to be a successful strategy for improving both potency and metabolic stability. nih.gov Compound 8h from this series, which featured such modifications, exhibited nearly three times stronger PLK4 inhibitory activity (IC₅₀ = 0.0067 µM) compared to its parent compound. nih.gov These findings underscore that the substituents on the pyrimidine ring are crucial for modulating pharmacodynamic and pharmacokinetic profiles. nih.govresearchgate.net

Table 2: Influence of Pyrimidine Ring Substituents on Anticancer Activity

| Core Scaffold | Substituent on Pyrimidine Ring | Target/Cell Line | Reported Activity (IC₅₀ or GI%) | Reference |

|---|---|---|---|---|

| TMP-Thiazole-Pyrimidine | C6-piperazine | HCT-116 Colorectal Carcinoma | 40.87% Growth Inhibition | researchgate.netresearchgate.net |

| TMP-Thiazole-Pyrimidine | C6-(ethylamine-spacer)-piperazine | SK-BR-3 Breast Cancer | 46.14% Growth Inhibition | researchgate.netresearchgate.net |

| Aminopyrimidine | Modified C4/C6 | PLK4 Kinase | 0.0067 µM (Compound 8h) | nih.gov |

| Pyrido[2,3-d]pyrimidine | Modified C4/C7 | PIM-1 Kinase | 11.4 nM (Compound 4) | nih.gov |

Rational Design and Synthesis of Analogs for Enhanced Potency and Selectivity

Rational drug design, often guided by computational methods like pharmacophore modeling and molecular docking, plays a pivotal role in optimizing lead compounds. nih.gov For the 2-phenylpyrimidine class of molecules, these approaches have been used to explore putative binding modes and design analogs with improved activity. nih.gov A five-point pharmacophore model developed for a series of 2-phenylpyrimidine analogues as selective PDE4B inhibitors yielded a statistically significant 3D-QSAR model, providing insights for designing novel molecules with better inhibitory activity. nih.gov

Another successful approach involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores known to have desirable properties. The synthesis of new 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines was based on structural modifications of known anticancer agents like colchicine and dasatinib. researchgate.netnih.govresearchgate.net By isolating and combining key pharmacophoric moieties, researchers were able to generate novel derivatives with significant cytostatic activity against multiple cancer cell lines. researchgate.netresearchgate.net

Heterocycle Scans and Core Modifications

To expand chemical diversity and explore new interaction patterns, researchers often perform heterocycle scans or core modifications, where the central pyrimidine ring is replaced by a different heterocyclic system. This approach, also known as scaffold hopping, can lead to the discovery of novel chemotypes with improved drug-like properties or a different intellectual property landscape. nih.gov

Several studies have explored bioisosteric replacements for the pyrimidine ring. Fused heterocyclic systems like thieno[3,2-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines have been investigated as core structures for kinase inhibitors and antiproliferative agents. nih.govrsc.orgnih.govmdpi.com

Thieno[3,2-d]pyrimidines: These have been synthesized as potent anti-tubulin agents, demonstrating that the thieno[3,2-d]pyrimidine core can effectively mimic the function of other scaffolds that bind in the colchicine site. nih.gov

Pyrazolo[3,4-d]pyrimidines: This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous kinase inhibitors. mdpi.com Derivatives of this core have shown potent inhibitory effects against targets like EGFR. rsc.org

Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is another privileged scaffold. nih.gov Novel derivatives have been synthesized as PIM-1 kinase inhibitors, with some compounds showing potent cytotoxicity and inducing apoptosis in cancer cells. nih.gov

Molecular Interaction and Biophysical Characterization

Ligand-Protein Binding Interactions

The interaction between a small molecule, or ligand, and a protein is a dynamic process that can be characterized by several key parameters, including the strength of the binding (affinity), the mechanism by which the protein's natural fluorescence is affected, and the specific location and ratio of binding. While direct experimental data for 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine is not extensively available in the public domain, studies on a closely related pyrimidine (B1678525) derivative, 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC), provide significant insights into the likely binding behavior of the target compound with Human Serum Albumin (HSA). bohrium.com

The binding affinity, often quantified by the binding constant (Ka), is a measure of the strength of the interaction between a ligand and a protein. A higher binding constant indicates a stronger and more stable complex. For the analog AHDMPPC, fluorescence spectroscopy has been employed to determine its binding affinity with HSA. bohrium.com The study revealed a binding affinity in the order of 104 L·mol-1. bohrium.com This moderate binding affinity is significant as it suggests the compound can be effectively transported by HSA in the bloodstream, yet can also be readily released to reach its therapeutic target. nih.gov The binding of drugs to serum albumin is a critical factor in their bioavailability and distribution. ub.edu

Table 1: Binding Parameters of AHDMPPC with HSA

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Binding Constant (Ka) | ~104 L·mol-1 | Fluorescence Spectroscopy | bohrium.com |

This table presents data for the structural analog 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC).

Proteins, particularly those containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine, exhibit intrinsic fluorescence. ub.edu When a ligand binds to a protein, it can cause a decrease in this fluorescence intensity, a phenomenon known as fluorescence quenching. researchgate.netnih.gov This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the ligand and the protein's fluorophores, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the ligand and the protein. nih.gov

For the analog AHDMPPC, the fluorescence quenching of HSA was determined to be a result of the formation of an AHDMPPC-HSA complex, indicating a static quenching mechanism. bohrium.com This is a common mechanism for ligand-protein interactions and provides evidence of a stable complex formation. nih.gov The study of fluorescence quenching provides a rapid and effective method for determining the binding affinities of drugs to serum albumin. nih.gov

Investigating the binding site on the protein and the stoichiometry of the interaction (the number of ligand molecules that bind to a single protein molecule) provides a more complete picture of the binding event. Human Serum Albumin has two principal drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.gov

Fluorescence titration data for the analog AHDMPPC indicated that the number of binding sites (n) is approximately one. bohrium.com This suggests that one molecule of the pyrimidine derivative binds to a single site on the HSA molecule. Molecular docking studies on other pyrimidine derivatives have also shown specific interactions within the binding pockets of proteins, often involving key amino acid residues. mdpi.comnih.gov

Thermodynamic Characterization of Binding Processes

Thermodynamic analysis of the binding interaction provides valuable information about the forces that drive the formation of the ligand-protein complex. By studying the binding at different temperatures, the enthalpic (ΔH°) and entropic (ΔS°) contributions to the Gibbs free energy of binding (ΔG°) can be determined.

Table 2: Thermodynamic Parameters for the Binding of AHDMPPC with HSA

| Thermodynamic Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Enthalpy Change (ΔH°) | -13.06 kJ·mol-1 | Exothermic process, indicating favorable energetic interactions. | bohrium.com |

| Entropy Change (ΔS°) | 51.34 J·mol-1·K-1 | Increase in disorder, likely due to the release of water molecules. | bohrium.com |

This table presents data for the structural analog 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC).

The signs and magnitudes of the thermodynamic parameters provide clues about the dominant intermolecular forces involved in the stabilization of the ligand-protein complex. For the interaction between AHDMPPC and HSA, the negative enthalpy and positive entropy changes suggest that hydrophobic interactions are the predominant intermolecular forces stabilizing the complex. bohrium.com Hydrophobic interactions are a major driving force in the binding of many drugs to proteins. nih.gov

Molecular docking studies of various pyrimidine derivatives with proteins have further elucidated the nature of these interactions, showing the formation of hydrogen bonds and π-π stacking interactions with specific amino acid residues within the binding pocket. nih.govmdpi.comnih.gov For instance, molecular docking of other pyrimidine derivatives has shown interactions with residues such as serine, arginine, and glutamine. mdpi.com These non-covalent interactions are crucial for the specificity and stability of the ligand-protein complex.

Conformational Changes in Target Proteins Upon Ligand Binding

The binding of a small molecule, or ligand, to a target protein can induce significant changes in the protein's three-dimensional structure. These conformational alterations are often fundamental to the biological effect of the ligand, modulating the protein's activity. However, for This compound , there are no publicly available research findings that describe or quantify any such conformational changes in any target protein.

Spectroscopic Probes of Secondary Structure Alterations (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins, such as α-helices and β-sheets. Changes in a protein's CD spectrum upon the addition of a ligand can indicate alterations in its secondary structure. This information is vital for characterizing the binding event.

Currently, there are no published studies that have employed Circular Dichroism to analyze the interaction of This compound with any protein. Therefore, no data exists to populate a table detailing changes in secondary structural elements (e.g., α-helix, β-sheet content) of a target protein upon binding of this specific compound.

Table 1: Hypothetical Circular Dichroism Data for Protein-Ligand Interaction This table is for illustrative purposes only, as no experimental data for this compound is available.

| Sample | % α-Helix | % β-Sheet | % Random Coil |

|---|---|---|---|

| Protein Alone | 45 | 25 | 30 |

Fluorescence Resonance Energy Transfer (FRET) for Binding Distance Determination

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It is a highly sensitive tool for measuring molecular proximity and can be used to determine the binding distance between a ligand and its target protein, as well as to detect conformational changes.

A search of the scientific literature yielded no studies that have utilized FRET to investigate the binding of This compound to a protein target. Consequently, there is no data available to determine binding distances or to construct a FRET-based data table for this compound.

Table 2: Hypothetical FRET Data for Protein-Ligand Binding This table is for illustrative purposes only, as no experimental data for this compound is available.

| FRET Pair | Donor Fluorophore | Acceptor Fluorophore | FRET Efficiency (%) | Calculated Distance (Å) |

|---|

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives has evolved significantly, moving from classical methods to more efficient and sustainable approaches. Future research will likely focus on refining these methodologies to allow for rapid and diverse library synthesis, which is crucial for exploring structure-activity relationships (SAR).

Key synthetic strategies applicable to the synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine and its analogs include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki–Miyaura coupling is a highly effective method for introducing the 3,4-dimethoxyphenyl group at the C-2 position of the pyrimidine ring. nih.govmdpi.com This reaction typically involves coupling a halogenated pyrimidine (e.g., 2-chloropyrimidine) with 3,4-dimethoxyphenylboronic acid. This approach offers high yields and tolerance for a wide range of functional groups. acs.org

Nucleophilic Aromatic Substitution (SNAr): The amine group at C-5, as well as other substitutions on the pyrimidine core, can be introduced via SNAr reactions. nih.govmdpi.com For instance, a di- or tri-chlorinated pyrimidine can be sequentially substituted by reacting it with different nucleophiles, such as anilines or other amines, under controlled conditions. mdpi.comnih.gov

Multi-component Reactions (MCRs): MCRs, such as the Biginelli reaction, provide a streamlined approach to constructing the pyrimidine ring in a single step from simple precursors. ijsat.org Adapting MCRs to produce highly substituted pyrimidines like the target compound could significantly improve synthetic efficiency.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. ijsat.orgtandfonline.com This includes the use of greener solvents, catalyst-free conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. ijsat.org Research into one-pot syntheses, where multiple reaction steps are performed in the same vessel, is also a key area of development for minimizing waste and simplifying procedures. rsc.orgmdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Scaffolds

| Methodology | Description | Advantages | Relevant Analogs/Scaffolds | Citations |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling of a halopyrimidine with an arylboronic acid. | High yield, functional group tolerance, creates C-C bonds. | 2-Arylpyrimidines, 5-Arylpyrimidines | nih.govmdpi.comacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) on the pyrimidine ring by a nucleophile (e.g., amine). | Versatile for introducing N-substituents, widely applicable. | 2-Aminopyrimidines, 4-Aminopyrimidines | nih.govmdpi.comnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with a halo-heterocycle. | Efficient for forming C-N bonds with a broad range of amines. | Pyrido[2,3-d]pyrimidine analogues | ebi.ac.uk |

| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials to form the final product. | High atom economy, reduced steps, operational simplicity. | Dihydro- and tetrahydropyrimidines | ijsat.org |

Exploration of New Biological Targets and Pathways

While pyrimidine derivatives are well-established as anticancer and antimicrobial agents, ongoing research continues to identify novel biological targets. The structural features of this compound make it a candidate for screening against a variety of emerging targets.

Protein Kinase Inhibition: The pyrimidine scaffold is a "privileged structure" for designing kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and form crucial hydrogen bonds in the kinase hinge region. ijsat.orgnih.gov Research is expanding to less-explored kinases:

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target in oncology. Novel inhibitors with a pyrimidin-2-amine core have shown high potency (IC50 in the nanomolar range), suggesting that related scaffolds could also be effective. nih.gov

Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion and migration, and its inhibition can prevent cancer metastasis. nih.govmdpi.com

PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation in various cancers, including prostate and breast cancer. Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 inhibition. rsc.org

Dihydrofolate Reductase (DHFR): DHFR is a clinically validated target for antibacterial and antiprotozoal drugs. drugbank.com Pyrido[2,3-d]pyrimidines bearing dimethoxybenzyl groups have been synthesized as potent and selective inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. drugbank.comnih.gov

Neurodegenerative Diseases: Some pyrimidine derivatives have shown potential in addressing pathologies related to Alzheimer's disease. For example, certain pyrimido[4,5-d]pyrimidines have exhibited antioxidant, neuroprotective, and anti-aggregation properties against amyloid-beta (Aβ) peptides. mdpi.com Given the role of oxidative stress in neurodegeneration, the antioxidant potential of the dimethoxyphenyl moiety could be beneficial.

Advanced Computational Approaches for Drug Design

Computational tools are becoming indispensable for accelerating the drug discovery process. For a compound like this compound, these methods can guide the rational design of more potent and selective derivatives.

Molecular Docking and Simulation: Docking studies can predict how a molecule binds to a specific biological target, such as the ATP-binding pocket of a kinase. nih.gov This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps prioritize which derivatives to synthesize. For example, docking was used to optimize pyrimidin-2-amine based PLK4 inhibitors. nih.gov

Structure-Activity Relationship (SAR) and 3D-QSAR: Computational SAR studies help identify which chemical modifications lead to improved biological activity. tandfonline.com By building a computational model based on a series of related compounds, researchers can predict the activity of unsynthesized molecules.

Scaffold Hopping and Target Fishing: Algorithms can suggest new core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound. nih.gov Furthermore, "target fishing" methods can screen a compound against a database of known protein structures to identify potential new biological targets, a technique that has successfully identified natural product inhibitors. nih.gov

AI and Machine Learning: Artificial intelligence is being increasingly used to predict compound properties, optimize synthetic routes, and design novel molecules with desired activities, representing a major future direction in drug design. ijsat.org

Applications as Chemical Probes or Fluorescent Sensors

Compounds containing an amine group attached to an aromatic system have the potential to serve as fluorescent sensors. sci-hub.seresearchgate.net The fluorescence of such molecules can be sensitive to their local environment, making them useful as chemical probes.

The this compound structure is conceptually suitable for this application. The pyrimidine-amine core can act as a fluorophore. Its fluorescence emission could potentially be modulated by:

pH Changes: Protonation or deprotonation of the amine group can alter the electronic properties of the molecule, leading to a change in fluorescence intensity or wavelength.

Analyte Binding: The amine group can act as a binding site for metal ions or other analytes through hydrogen bonding or coordination. researchgate.net This interaction can quench or enhance fluorescence, allowing for detection of the target analyte. sci-hub.se

Environmental Polarity: The fluorescence of some probes is sensitive to the polarity of the surrounding solvent or binding pocket, which can be used to study molecular environments, such as protein interiors. nih.gov

The development of a fluorescent probe based on this scaffold would involve synthesizing the compound and systematically studying its photophysical properties in the presence of various analytes (e.g., metal ions, anions, biomolecules) to determine its selectivity and sensitivity. mdpi.com

Synergistic Effects with Other Therapeutic Agents (Conceptual)

A promising future direction is to explore the synergistic effects of pyrimidine derivatives in combination with other drugs. This approach can enhance therapeutic efficacy, overcome drug resistance, or reduce the required dosage and associated toxicity.

For a compound like this compound, a conceptual framework for synergistic therapy could involve:

Combination with Chemotherapy: If the pyrimidine derivative acts as a kinase inhibitor, it could be combined with a traditional cytotoxic agent. The kinase inhibitor could halt cell cycle progression, making cancer cells more susceptible to the DNA-damaging effects of the second drug.

Overcoming Drug Resistance: In some cancers, resistance to a targeted therapy can emerge. A pyrimidine derivative targeting a different pathway could be used in combination to create a multi-pronged attack that is harder for cancer cells to evade.

Enhanced Anti-inflammatory or Dermatological Effects: A study on a structurally related compound, 4,6-dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine, found that it acted synergistically with another agent to inhibit the proliferation of keratinocytes, suggesting potential applications in treating skin conditions like psoriasis. nih.gov The study showed that the combination was more effective and less cytotoxic than the individual components. nih.gov This provides a strong rationale for exploring similar combinations for this compound in various therapeutic areas.

This conceptual approach requires experimental validation through in vitro and in vivo studies to identify effective and safe drug combinations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.